Cyclohexanecarboxamide, 1-methyl-N-3-quinolinyl-

Catalog No.
S12296068
CAS No.
474779-91-4
M.F
C17H20N2O
M. Wt
268.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclohexanecarboxamide, 1-methyl-N-3-quinolinyl-

CAS Number

474779-91-4

Product Name

Cyclohexanecarboxamide, 1-methyl-N-3-quinolinyl-

IUPAC Name

1-methyl-N-quinolin-3-ylcyclohexane-1-carboxamide

Molecular Formula

C17H20N2O

Molecular Weight

268.35 g/mol

InChI

InChI=1S/C17H20N2O/c1-17(9-5-2-6-10-17)16(20)19-14-11-13-7-3-4-8-15(13)18-12-14/h3-4,7-8,11-12H,2,5-6,9-10H2,1H3,(H,19,20)

InChI Key

QEGMBWCIJOCBHF-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1)C(=O)NC2=CC3=CC=CC=C3N=C2

Cyclohexanecarboxamide, 1-methyl-N-3-quinolinyl-, also known as 1-Methyl-N-(quinolin-3-yl)cyclohexanecarboxamide, is a compound classified within the quinoline derivatives. The molecular formula of this compound is C17H20N2OC_{17}H_{20}N_{2}O, with a molecular weight of approximately 268.35 g/mol. It features a cyclohexanecarboxamide structure, which is significant in various biological and chemical applications due to its unique properties and reactivity profiles .

The primary chemical reaction involving Cyclohexanecarboxamide, 1-methyl-N-3-quinolinyl- is the formation of the amide bond between the cyclohexanecarboxylic acid derivative and the quinoline derivative. This synthesis typically employs coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) in conjunction with catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the reaction under controlled conditions . The general reaction can be summarized as follows:

Cyclohexanecarboxylic Acid+Quinoline DerivativeDCC DMAPCyclohexanecarboxamide\text{Cyclohexanecarboxylic Acid}+\text{Quinoline Derivative}\xrightarrow{\text{DCC DMAP}}\text{Cyclohexanecarboxamide}

Cyclohexanecarboxamide, 1-methyl-N-3-quinolinyl- exhibits significant biological activity, particularly as an antimicrobial agent. Research indicates that it has shown efficacy against various bacterial and fungal strains. Moreover, preliminary studies suggest its potential as an anticancer agent, inhibiting the proliferation of certain cancer cell lines through mechanisms that may involve interaction with specific enzymes and receptors .

The synthesis of Cyclohexanecarboxamide, 1-methyl-N-3-quinolinyl- can be achieved through several methods:

  • Condensation Reaction: This involves the reaction of 3-quinolinecarboxylic acid with 1-methylcyclohexanamine.
  • Use of Coupling Agents: Employing DCC as a coupling agent along with DMAP as a catalyst to promote the formation of the amide bond.
  • Solvent Conditions: The reaction is typically conducted in an organic solvent under controlled temperature to optimize yield and purity .

The applications of Cyclohexanecarboxamide, 1-methyl-N-3-quinolinyl- are diverse:

  • Medicinal Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives that have therapeutic potential.
  • Antimicrobial Development: Its properties are exploited in developing new antimicrobial agents.
  • Cancer Research: The compound's ability to inhibit cancer cell growth positions it as a candidate for further pharmaceutical development.
  • Material Science: It is utilized in creating novel materials and agrochemicals .

Interaction studies have indicated that Cyclohexanecarboxamide, 1-methyl-N-3-quinolinyl- interacts with various biological targets. Its mechanism of action likely involves binding to specific enzymes or receptors that are crucial for microbial growth or cancer cell proliferation. Understanding these interactions can help elucidate its potential therapeutic roles and guide future research into its efficacy and safety .

Cyclohexanecarboxamide, 1-methyl-N-3-quinolinyl- can be compared to other quinoline derivatives, highlighting its unique features:

Compound NameStructure TypeKey Properties
QuinolineBasic structureWide range of biological activities
ChloroquineAntimalarial drugEffective against malaria
CamptothecinQuinoline alkaloidPotent anticancer properties
Cyclohexanecarboxamide, 1-methyl-N-3-quinolinyl-Quinoline derivativeUnique substitution pattern enhances biological activity

The uniqueness of Cyclohexanecarboxamide, 1-methyl-N-3-quinolinyl- lies in its specific substitution pattern on the quinoline ring, which imparts distinct biological activities and reactivity compared to other similar compounds .

XLogP3

4.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

268.157563266 g/mol

Monoisotopic Mass

268.157563266 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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